(S)-2-((3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)AMINO)PROPANOIC ACID

Vue d'ensemble

Description

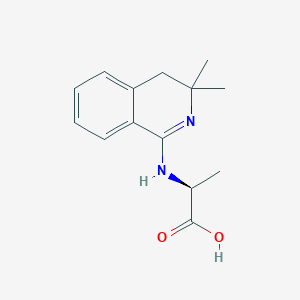

L-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)- is a compound with the molecular formula C14H18N2O2 and a molecular weight of 246.30500 g/mol It is a derivative of L-Alanine, an amino acid, and features a 3,4-dihydro-3,3-dimethyl-1-isoquinolinyl group attached to the nitrogen atom of the alanine molecule

Méthodes De Préparation

The synthesis of L-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)- typically involves the reaction of L-Alanine with 3,4-dihydro-3,3-dimethyl-1-isoquinoline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Analyse Des Réactions Chimiques

L-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Applications De Recherche Scientifique

L-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development and as a pharmacological agent.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of L-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparaison Avec Des Composés Similaires

L-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)- can be compared with other similar compounds such as:

L-Dopa (3,4-dihydroxyphenylalanine): A precursor to dopamine used in the treatment of Parkinson’s disease.

N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)alanine: Another derivative of alanine with a similar isoquinoline structure.

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of L-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)-.

Activité Biologique

(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H18N2O2

- Molecular Weight : 246.30 g/mol

- CAS Number : 187884-90-8

- Synonyms : (S)-2-amino-3-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)propanoic acid

Biological Activity Overview

The compound exhibits various biological activities, particularly in the context of neuropharmacology and cancer research. Its structural features suggest potential interactions with neurotransmitter systems and cancer cell pathways.

Neuropharmacological Effects

Research indicates that this compound may act as a modulator of the N-methyl-D-aspartate receptor (NMDAR), which is crucial for synaptic plasticity and memory formation. Studies have shown that compounds with similar structures can enhance NMDAR activity, potentially offering therapeutic benefits in neurological disorders such as Alzheimer's disease and schizophrenia .

Anticancer Activity

In vitro studies have demonstrated that derivatives of isoquinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiosemicarbazone derivatives derived from related structures have shown potent antiproliferative activity against glioblastoma and breast cancer cells at nanomolar concentrations . The mechanism often involves inducing apoptosis through morphological changes in cells.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- NMDAR Modulation : The compound may enhance calcium influx through NMDARs, promoting neuroprotective effects.

- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

Case Studies

-

Neuroprotection in Animal Models :

A study investigating the neuroprotective effects of isoquinoline derivatives showed that treatment with this compound resulted in improved cognitive functions in rodent models subjected to neurotoxic insults. Behavioral tests indicated enhanced memory retention compared to control groups . -

Cytotoxicity Against Cancer Cell Lines :

In a series of experiments assessing the cytotoxic effects of various isoquinoline derivatives, this compound demonstrated IC50 values in the low micromolar range against breast adenocarcinoma cell lines. The study highlighted the compound's potential as a lead for developing new anticancer agents .

Data Summary Table

| Property/Activity | Result/Observation |

|---|---|

| Molecular Weight | 246.30 g/mol |

| NMDAR Modulation | Potential enhancement of synaptic plasticity |

| Cytotoxicity | Significant against glioblastoma and breast cancer |

| IC50 Values | Low micromolar range |

| Mechanism | Apoptosis induction via caspase activation |

Propriétés

IUPAC Name |

(2S)-2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-9(13(17)18)15-12-11-7-5-4-6-10(11)8-14(2,3)16-12/h4-7,9H,8H2,1-3H3,(H,15,16)(H,17,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYICXMIPNSFIA-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N=C1C2=CC=CC=C2CC(N1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N=C1C2=CC=CC=C2CC(N1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172111 | |

| Record name | L-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187884-90-8 | |

| Record name | L-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187884908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.